6,10-Dioxa-2-azaspiro[4.5]decane-1-thione
Description
6,10-Dioxa-2-azaspiro[4.5]decane-1-thione (CAS: 62987-18-2) is a spirocyclic compound featuring a central bicyclic structure with two oxygen atoms (6,10-dioxa), one nitrogen atom (2-aza), and a thione (C=S) functional group. Its molecular formula is C₇H₉NO₂S, and it is structurally characterized by a spiro junction at the 4.5 position, merging a cyclohexane ring with a five-membered heterocyclic ring containing O, N, and S atoms.
Properties
CAS No. |
62987-18-2 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
6,10-dioxa-2-azaspiro[4.5]decane-1-thione |
InChI |
InChI=1S/C7H11NO2S/c11-6-7(2-3-8-6)9-4-1-5-10-7/h1-5H2,(H,8,11) |
InChI Key |
FYCBXNHYFCYYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNC2=S)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic carbonate, followed by the introduction of a sulfur atom to form the thione group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,10-Dioxa-2-azaspiro[4.5]decane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
6,10-Dioxa-2-azaspiro[4.5]decane-1-thione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial effects against various pathogens.
- Anticancer Potential: In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation by disrupting DNA replication processes.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development: Its unique structural features make it a candidate for designing novel therapeutic agents targeting specific biological pathways.
- Mechanism of Action: The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting key biological functions.
Industry
In industrial applications, 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione is utilized in:
- Material Development: It may be used in the synthesis of new materials such as polymers or catalysts with unique properties.
- Chemical Manufacturing: The compound's versatility allows it to serve as an intermediate in various chemical reactions.
Case Studies
Antimicrobial Activity:
A study investigated the antimicrobial properties of various derivatives of spirocyclic compounds similar to 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione. Results indicated significant efficacy against resistant strains of bacteria, suggesting potential for development into new antibacterial agents.
Anticancer Activity:
Research focusing on the anticancer effects of azaspiro compounds revealed that modifications at specific positions enhanced their ability to inhibit tumor growth. These findings highlight the importance of structural variations in developing effective anticancer therapies.
Mechanism of Action
The mechanism of action of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms are widely studied for their diverse chemical and biological properties. Below is a detailed comparison of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione with structurally analogous derivatives:
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups : The thione group in the target compound distinguishes it from ketone (e.g., 62987-17-1) or imine derivatives (). Thiones exhibit higher nucleophilicity and distinct redox behavior compared to ketones .
- Heteroatom Arrangement : Replacing oxygen with sulfur (e.g., 1-thia-4-azaspiro derivatives in ) increases molecular polarizability and alters hydrogen-bonding capabilities .
- Spiro Ring Size : All compounds share a [4.5] spiro system, ensuring comparable ring strain but differing in electronic environments due to substituents.
Comparison :
- Thia-azaspiro compounds () require phase-transfer catalysts (e.g., tetrabutylammonium bromide), whereas diazaspiro derivatives () rely on acid-catalyzed cyclization.
- Higher yields (>70%) are observed for thiadiazole-fused spiro compounds () compared to diketopiperazines (50–85%, ) .
Spectral and Physicochemical Properties
Analysis :
Biological Activity
6,10-Dioxa-2-azaspiro[4.5]decane-1-thione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of spirocyclic compounds characterized by a thione group, which is crucial for its biological activity. The synthesis typically involves the reaction of suitable amines with cyclic carbonates, followed by the introduction of sulfur to form the thione group. Common solvents used in this process include ethanol and methanol, often under catalytic conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione exhibits promising antimicrobial activity. In preliminary studies, derivatives of this compound have shown significant inhibition against various bacterial strains at concentrations as low as 12.5 µg/mL. For instance, certain derivatives demonstrated over 90% inhibition of mycobacterial growth, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can interact with specific molecular targets involved in cancer cell proliferation. The thione group is believed to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting critical biological pathways associated with tumor growth .
The mechanism of action for 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione involves several biochemical interactions:
- Covalent Bonding: The thione functionality allows the compound to form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activities.
- Receptor Interactions: It has been suggested that this compound may act as a ligand for various receptors, impacting signaling pathways crucial for cell survival and proliferation.
Comparative Analysis
To understand the uniqueness and potential advantages of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione over similar compounds, a comparative analysis is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione | Thione group; spirocyclic structure | Antimicrobial; Anticancer |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Dioxa instead of thione | Moderate anticancer activity |
| 1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane | Additional methyl groups | Enhanced lipophilicity; variable activity |
This table highlights how the presence of the thione group in 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione may confer distinct biological properties compared to other similar compounds.
Case Studies
Several studies have investigated the biological effects of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione:
- Antimycobacterial Activity: A study demonstrated that derivatives showed more than 90% inhibition against Mycobacterium tuberculosis at specific concentrations, indicating potential as an antitubercular agent .
- In Vivo Studies: In vivo models have shown that compounds derived from this scaffold can accumulate in tumor tissues significantly when labeled for imaging studies using PET scans, suggesting their utility in cancer diagnostics and therapy monitoring .
- Pharmacological Evaluation: Recent evaluations highlighted its anti-inflammatory properties alongside its antimicrobial effects, broadening its therapeutic potential beyond infectious diseases to inflammatory conditions as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
